5-(furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide
Description
5-(Furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a furan-2-yl group at the 5-position and a carboxamide moiety at the 3-position. The carboxamide side chain includes a cyclopropylmethyl group linked to a thiophen-3-yl substituent. This structural complexity confers unique physicochemical properties, such as moderate lipophilicity (logP ~2.8) and a molecular weight of 354.4 g/mol, making it suitable for medicinal chemistry exploration .
The compound’s synthesis typically involves multi-step protocols, including:
Oxazole formation: Condensation of 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid with coupling agents like HATU.
Carboxamide coupling: Reaction with [1-(thiophen-3-yl)cyclopropyl]methanamine derivatives under basic conditions (e.g., DIPEA in DMF) .
Purification: Chromatographic methods (e.g., silica gel or HPLC) to isolate the final product.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-15(12-8-14(21-18-12)13-2-1-6-20-13)17-10-16(4-5-16)11-3-7-22-9-11/h1-3,6-9H,4-5,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBHKNHXSBRCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by the formation of the oxazole ring. The final step involves coupling these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
5-(furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Influence : Replacement of the oxazole core with thiazole (e.g., 15a, 15l) enhances SGLT2 inhibition but reduces metabolic stability compared to oxazole derivatives .
- Side Chain Modifications : The cyclopropylmethyl-thiophene group in the target compound improves membrane permeability over SKL2001’s imidazole-propyl chain (logP 2.8 vs. 1.9) .
- Electron-Withdrawing Groups : Ceapin-A7’s bis(trifluoromethyl)benzyl group increases lipophilicity (logP 3.5) but may limit solubility in aqueous systems .
Pharmacological and SAR Insights
- SGLT2 Inhibition : Thiazole-based glucosides (15a, 15l) exhibit superior inhibitory activity (IC50 < 20 nM) due to hydrogen bonding with Gln457 in the SGLT2 active site. However, the target compound’s oxazole core lacks this interaction, suggesting divergent therapeutic applications .
- Wnt Pathway Activation : SKL2001’s imidazole-propyl side chain facilitates β-catenin stabilization, whereas the target compound’s thiophene-cyclopropyl group may sterically hinder this mechanism .
Biological Activity
5-(furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.4 g/mol. The compound features a furan ring, a thiophene ring, and a cyclopropyl group, which contribute to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₃S |
| Molecular Weight | 314.4 g/mol |
| CAS Number | 2415527-19-2 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the cyclopropyl group through cyclopropanation reactions.
- Introduction of the thiophene ring via cross-coupling reactions.
- Synthesis of the furan and oxazole rings , which may involve cyclization reactions with appropriate precursors.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing oxazole moieties have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .
Anti-inflammatory Effects
Studies have demonstrated that compounds with similar structures can modulate inflammatory pathways. The presence of the thiophene and furan rings may enhance the anti-inflammatory activity by interacting with specific receptors or enzymes involved in the inflammatory response .
Antimicrobial Activity
There is evidence suggesting that derivatives of this compound possess antimicrobial properties. For example, related compounds have been tested against various bacterial strains, showing effective inhibition at certain concentrations. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Furan and Thiophene Rings : These heterocycles contribute to the overall stability and bioactivity by enhancing solubility and facilitating interactions with biological targets.
- Cyclopropyl Group : This group may increase binding affinity to target enzymes or receptors due to its unique steric properties.
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- Antitumor Activity Study : A derivative was tested against human cancer cell lines (e.g., A549 lung cancer cells), showing IC50 values in the low micromolar range, indicating potent antitumor activity.
- Anti-inflammatory Study : In vivo models demonstrated that administration of a similar compound led to significant reductions in inflammatory markers such as TNF-alpha and IL-6.
- Antimicrobial Study : A related compound exhibited effective bactericidal activity against Staphylococcus aureus at concentrations as low as 10 μg/mL.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(furan-2-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of intermediates (e.g., cyclopropane derivatives via [2+1] cycloaddition using thiophene-3-carboxaldehyde and a methylene donor).
- Step 2 : Coupling of the oxazole-3-carboxylic acid core with the cyclopropylmethylamine derivative via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Step 3 : Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane .
- Key Considerations : Optimize reaction time (1–3 hours at 60–80°C) and monitor progress via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent connectivity and cyclopropane geometry .
- HPLC : Reverse-phase C18 columns (e.g., 70:30 acetonitrile/water) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : ESI+ mode for accurate molecular weight verification (e.g., C₁₈H₁₅N₂O₃S expected m/z: 363.0812) .
Q. What are the key structural features influencing its reactivity?
- Methodological Answer :
- Electron-Rich Moieties : The furan and thiophene rings participate in π-π stacking and electrophilic substitutions .
- Cyclopropane Strain : Enhances metabolic stability but may complicate regioselective functionalization .
- Oxazole Core : Acts as a hydrogen-bond acceptor, influencing binding to biological targets .
Advanced Research Questions
Q. How can researchers optimize reaction yields in its synthesis?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for cyclopropane formation to reduce side reactions .
- Catalyst Screening : Test Pd-based catalysts for Suzuki couplings or Cu(I) for click chemistry in derivative synthesis .
- Statistical Design : Apply response surface methodology (RSM) to balance temperature, stoichiometry, and solvent ratios .
Q. What strategies address conflicting bioactivity data in related compounds?
- Methodological Answer :
- Purity Validation : Re-test compounds with ≥98% HPLC purity to rule out impurity-driven artifacts .
- Assay Reproducibility : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) for target inhibition studies .
- Structural Analog Analysis : Compare bioactivity of derivatives with modified cyclopropane or oxazole substituents to identify SAR trends .
Q. How to design derivatives for improved pharmacokinetics?
- Methodological Answer :
- LogP Modulation : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity while retaining cyclopropane for stability .
- Metabolic Shielding : Fluorinate thiophene or methylate furan to block CYP450-mediated oxidation .
- In Silico Tools : Use SwissADME or PK/PD modeling to predict absorption and clearance rates .
Q. What in vivo models are suitable for efficacy studies?
- Methodological Answer :
- Rodent Models : Use Sprague-Dawley rats for bioavailability studies (oral gavage, 10 mg/kg) with LC-MS/MS plasma analysis .
- Disease Models : Test in LPS-induced inflammation (murine macrophages) or xenograft tumors (e.g., HCT-116 colon cancer) .
- Dosing Regimens : Apply staggered dosing to assess cumulative effects of metabolites .
Data Contradiction Analysis
- Example Conflict : Discrepancies in reported IC₅₀ values for kinase inhibition.
Research Gaps and Future Directions
- Priority Areas :
- Develop enantioselective syntheses to isolate cyclopropane stereoisomers .
- Explore photophysical properties for materials science applications (e.g., OLEDs) .
- Validate off-target effects using proteome-wide affinity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
